Tricholomic acid

Description

Historical Context of Natural Product Discovery and Initial Investigations

The journey of tricholomic acid began with its isolation from various fungal species. It was first identified in mushrooms such as Tricholoma muscarium, often referred to as the "fly-killing mushroom," and later in Amanita strobiliformis researchgate.netwikipedia.orgsamorini.itgoogle.com. Early investigations, notably by Takemoto and Nakajima around 1964, were instrumental in its initial characterization within Tricholoma muscarium samorini.itinstitutoesfera.org. Subsequent research, including work by Iwasaki and colleagues in 1965, confirmed its structure through chemical synthesis institutoesfera.org. This compound is also recognized as a dihydro derivative of ibotenic acid, another biologically active compound found in mushrooms, highlighting a shared lineage and potential related functionalities samorini.itinstitutoesfera.org. Initial studies also noted its insecticidal properties, specifically its efficacy against flies, contributing to its early classification as a flycidal compound researchgate.netresearchgate.net.

Classification and Structural Relationship within Non-Proteinogenic Amino Acids

This compound is firmly classified as a non-proteinogenic amino acid (NPAA) wikipedia.orgnih.govfoodb.cahmdb.cacultivatorphytolab.comwikipedia.orgmdpi.com. NPAAs are distinct from the 20 standard proteinogenic amino acids that are genetically encoded and directly utilized in protein synthesis by ribosomes cultivatorphytolab.comwikipedia.org. Instead, NPAAs are often products of secondary metabolic pathways in organisms like plants and microorganisms cultivatorphytolab.commdpi.com.

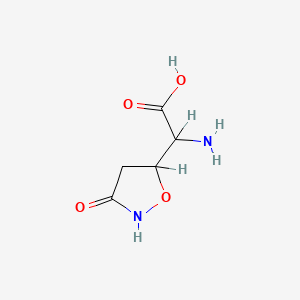

The chemical structure of this compound is intricate, featuring an amino group, an oxo group, and an isoxazolidine (B1194047) ring ontosight.ai. Its precise chemical identity is given by the IUPAC name (2S)-2-amino-2-[(5S)-3-oxo-1,2-oxazolidin-5-yl]acetic acid wikipedia.orgnih.govontosight.ai. The molecular formula for this compound is C5H8N2O4, and it has a molar mass of approximately 160.129 g/mol nih.govontosight.ai. Structurally, it bears resemblance to glutamic acid, a proteinogenic amino acid, which has led to the synonym "cycloglutamate" wikipedia.org. This structural similarity, along with its classification as an isoxazolidinone and alpha-amino acid, underscores its unique position within the diverse landscape of organic compounds nih.gov.

Overview of this compound's Significance in Chemical Biology

The significance of this compound in chemical biology research stems from its interactions with biological systems, particularly its engagement with neurotransmitter receptors and its potential as a bioactive agent.

This compound is known to interact with glutamate (B1630785) receptors wikipedia.org. Research has demonstrated that different stereoisomers of this compound exhibit distinct pharmacological profiles, acting as agonists at AMPA and kainate (KA) receptors, and showing selective interactions with NMDA receptors and metabotropic glutamate receptors (mGluRs) researchgate.net. This receptor-binding activity has spurred investigations into its potential role as a flavor enhancer, given that glutamate receptors are implicated in the perception of umami taste wikipedia.orggoogle.com.

Beyond its sensory implications, this compound is recognized for its flycidal properties researchgate.netresearchgate.net. Furthermore, compounds with similar structural motifs to this compound have been explored for various pharmacological effects, including potential antibacterial, antifungal, and antiviral activities ontosight.ai. Its presence has also been noted in certain food items, such as common mushrooms (Agaricus bisporus) and oyster mushrooms (Pleurotus ostreatus) foodb.cahmdb.ca. This detection in foodstuffs suggests that this compound could potentially serve as a biomarker for the consumption of these specific fungal products foodb.cahmdb.ca. The ongoing research into its precise biological roles and mechanisms of action continues to illuminate its potential applications in medicine and biotechnology, with synthetic efforts aimed at creating analogues to further explore its receptor interactions researchgate.netontosight.ai.

Data Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-2-[(5S)-3-oxo-1,2-oxazolidin-5-yl]acetic acid | wikipedia.orgnih.govontosight.ai |

| Chemical Formula | C5H8N2O4 | nih.govontosight.ai |

| Molar Mass | 160.129 g/mol | nih.govontosight.ai |

| CAS Number | 2644-49-7 | wikipedia.orgnih.govontosight.ai |

| Melting Point | 207 °C (decomposition) | wikipedia.org |

| Synonyms | α-Cycloglutamate, α-Amino-3-oxo-5-isoxazolidineacetic acid | wikipedia.orgontosight.ai |

This compound: A Review of Its Natural Occurrence and Chemotaxonomic Significance

This compound is a non-proteinogenic amino acid that has garnered scientific interest due to its unique chemical structure and its interaction with glutamate receptors. This article focuses exclusively on the natural occurrence, distribution, and the chemotaxonomic and phylogenetic implications of this compound within the fungal kingdom.

Structure

3D Structure

Properties

CAS No. |

2644-49-7 |

|---|---|

Molecular Formula |

C5H8N2O4 |

Molecular Weight |

160.13 g/mol |

IUPAC Name |

2-amino-2-(3-oxo-1,2-oxazolidin-5-yl)acetic acid |

InChI |

InChI=1S/C5H8N2O4/c6-4(5(9)10)2-1-3(8)7-11-2/h2,4H,1,6H2,(H,7,8)(H,9,10) |

InChI Key |

NTHMUJMQOXQYBR-UHFFFAOYSA-N |

SMILES |

C1C(ONC1=O)C(C(=O)O)N |

Canonical SMILES |

C1C(ONC1=O)C(C(=O)O)N |

melting_point |

207°C |

Other CAS No. |

2644-49-7 |

physical_description |

Solid |

Synonyms |

amino-(3'-hydroxy-4',5'-dihydroisoxazol-5'-yl)acetic acid tricholomic acid |

Origin of Product |

United States |

Natural Occurrence and Distribution

The presence of tricholomic acid is confined to the fungal kingdom, where its distribution appears to be specific to certain species. The primary source for the isolation of this compound has been mushrooms, with detailed studies identifying it in several species.

This compound was first isolated from the mushroom Tricholoma muscarium, a species found in Japan. wikipedia.orgresearchgate.net This fungus remains the most well-documented natural source of the compound. T. muscarium belongs to the section Muscaria within the genus Tricholoma. Other species within this section include T. aurantiipes, T. davisiae, and T. muscarioides. However, while these species are closely related to T. muscarium, the presence of this compound in them has not yet been confirmed, and it is noted that the distribution of such secondary metabolites in other species of this section is unknown.

Interestingly, reports indicate that this compound has also been detected in fungi outside of the Tricholoma genus. These include species that are not closely related, such as Agaricus bisporus (the common mushroom) and Pleurotus ostreatus (the oyster mushroom). The detection in these widely consumed mushroom species suggests a broader, though perhaps sporadic, distribution of the compound within the Basidiomycota phylum.

Below is a summary of fungal species in which this compound has been detected.

| Genus | Species | Common Name | Family | Detection Status |

| Tricholoma | muscarium | - | Tricholomataceae | Confirmed, Isolated |

| Agaricus | bisporus | Common Mushroom | Agaricaceae | Detected |

| Pleurotus | ostreatus | Oyster Mushroom | Pleurotaceae | Detected |

A review of current scientific literature indicates that the natural occurrence of this compound is limited to the fungal kingdom. To date, there have been no credible reports of its isolation from or detection in other biological systems such as plants, animals, or bacteria. Its biosynthesis appears to be a specialized metabolic pathway present only in certain fungal species.

The distribution of secondary metabolites like this compound can have significant implications for the chemotaxonomy and understanding of phylogenetic relationships among fungi. The presence of this unusual amino acid in Tricholoma muscarium is a key chemical characteristic of this species.

From a chemotaxonomic perspective, if this compound were found to be consistently present in all species within the Muscaria section of the genus Tricholoma, it could serve as a valuable chemotaxonomic marker to help define and delineate this group of fungi. The unique nature of the compound would suggest a shared, specialized biosynthetic pathway among these closely related species. However, as its presence in other members of this section is currently unknown, this remains an area for future research.

The reported detection of this compound in genera as phylogenetically distant as Agaricus and Pleurotus presents a more complex phylogenetic puzzle. The families Tricholomataceae, Agaricaceae, and Pleurotaceae are distinct lineages within the order Agaricales. This wide and seemingly random distribution could suggest several evolutionary scenarios:

Convergent Evolution: The biosynthetic pathway for this compound may have evolved independently in these different fungal lineages.

Horizontal Gene Transfer: The genetic information for the production of this compound could have been transferred between distant species.

Ancient Origin: The pathway may be an ancient trait that has been retained in some species while being lost in many others over the course of evolution.

Further investigation into the genetic basis of this compound biosynthesis is necessary to clarify these phylogenetic questions. Identifying the genes and enzymes involved in its production across these different species would provide insight into the evolutionary origins and distribution of this unique fungal metabolite.

Biosynthetic Pathways and Enzymatic Mechanisms

Elucidation of Proposed Biosynthetic Routes

The proposed biosynthetic pathway for tricholomic acid is understood primarily through the lens of the ibotenic acid biosynthesis gene cluster. It is hypothesized that this compound is a key intermediate in the synthesis of ibotenic acid. nih.gov

The biosynthesis of this compound is believed to commence with a common amino acid precursor.

Precursor Molecule: The primary precursor molecule for the biosynthesis of this compound is glutamate (B1630785). nih.gov The pathway is initiated by the hydroxylation of glutamate. nih.gov

Metabolic Intermediates: Following the initial hydroxylation of glutamate, a series of enzymatic transformations lead to the formation of this compound. One of the key proposed intermediates is 3-hydroxyglutamate. nih.gov this compound itself is considered a significant intermediate in the biosynthesis of ibotenic acid in fungi like Amanita muscaria. nih.gov

The conversion of glutamate to this compound is catalyzed by a suite of enzymes encoded within a specific biosynthetic gene cluster (BGC), often referred to as the 'ibo' cluster in studies of ibotenic acid. nih.gov While the precise sequence of all reactions is still under investigation, the functions of several key enzymes have been proposed. nih.gov

IboA: This enzyme, which contains an adenylation domain, is thought to activate a carboxylic acid group, likely at the 5-position of a glutamate-derived intermediate, to facilitate the formation of an amide bond. nih.gov

IboF: As a flavin-dependent monooxygenase, IboF is responsible for generating the crucial N-O bond. nih.gov One proposed mechanism involves the direct hydroxylation of an amide nitrogen to form a hydroxamic acid. nih.gov

IboG1 and IboG2: These are paralogous pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. nih.gov Their role is likely to substitute a hydroxyl group at the 3-position of an intermediate with the N-O moiety created by IboF. nih.gov

IboC: This enzyme is a cytochrome P450. nih.gov In the context of ibotenic acid biosynthesis, IboC is believed to desaturate this compound to form ibotenic acid. nih.gov Therefore, in the biosynthesis of this compound itself, the pathway would conclude prior to this desaturation step. nih.gov

Table 1: Proposed Functions of Key Enzymes in this compound Biosynthesis

| Enzyme | Enzyme Class | Proposed Function in this compound Biosynthesis |

|---|---|---|

| IboA | Adenylating enzyme | Activates a carboxylic acid for amide bond formation. nih.gov |

| IboF | Flavin monooxygenase | Generates the N-O bond. nih.gov |

| IboG1/IboG2 | PLP-dependent enzymes | Catalyze the substitution of a hydroxyl group with the N-O moiety. nih.gov |

| IboC | Cytochrome P450 | Not directly involved in this compound formation, but desaturates it to ibotenic acid in other pathways. nih.gov |

Genomic and Genetic Basis of Biosynthesis: Gene Cluster Analysis

The genes encoding the enzymes responsible for this compound biosynthesis are organized into a biosynthetic gene cluster (BGC). nih.gov This clustering allows for the coordinated regulation and expression of the genes necessary for the metabolic pathway. The 'ibo' BGC, identified in fungi that produce ibotenic acid, contains the genes for IboA, IboC, IboF, IboG1, and IboG2, among others. nih.gov The presence of a similar gene cluster is anticipated in Tricholoma muscarium for the production of this compound. nih.gov The analysis of such gene clusters is a powerful tool for understanding the biosynthetic potential of an organism and for elucidating the steps in a metabolic pathway. mdpi.comfrontiersin.orgnih.gov

Comparative Biosynthesis with Structurally Related Fungal Metabolites (e.g., Ibotenic Acid)

The biosynthesis of this compound is best understood by comparing it to the biosynthesis of ibotenic acid. nih.gov These two compounds are structurally very similar, with this compound being a saturated analog of ibotenic acid. nih.govwikipedia.org

The prevailing hypothesis is that the biosynthetic pathways are largely identical up to the formation of this compound. nih.gov In organisms that produce both compounds, or just ibotenic acid, this compound serves as the penultimate intermediate. nih.gov The final step in the formation of ibotenic acid is the desaturation of this compound, a reaction catalyzed by the cytochrome P450 enzyme, IboC. nih.gov In fungi that produce this compound as a final product, it is likely that either the gene for IboC is absent from their biosynthetic gene cluster or it is not expressed. nih.gov This comparative approach has been instrumental in assigning putative functions to the enzymes within the biosynthetic pathway. nih.gov

Table 2: Comparison of this compound and Ibotenic Acid Biosynthesis

| Feature | This compound Biosynthesis | Ibotenic Acid Biosynthesis |

|---|---|---|

| Precursor | Glutamate nih.gov | Glutamate nih.gov |

| Key Intermediate | 3-hydroxyglutamate nih.gov | This compound nih.gov |

| Involvement of IboA, IboF, IboG1/G2 | Yes nih.gov | Yes nih.gov |

| Final Enzymatic Step | Formation of the isoxazolidine (B1194047) ring nih.gov | Desaturation of this compound by IboC nih.gov |

| Final Product | This compound | Ibotenic acid |

Chemical Synthesis and Structural Analog Design

Total Synthesis Methodologies for Tricholomic Acid

The synthesis of this compound presents a significant challenge due to the presence of two stereogenic centers, requiring precise control of stereochemistry. Various methodologies have been developed to construct the core α-amino-(3-hydroxy-4,5-dihydro-isoxazol-5-yl)-acetic acid structure.

Stereoselective synthesis is paramount for producing enantiomerically pure isomers of this compound, which is essential for elucidating their specific biological activities. A prominent strategy involves the use of chiral synthons derived from readily available chiral pool materials. For instance, the synthesis of the four enantiopure isomers of this compound has been successfully achieved starting from chiral precursors like (R)- or (S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-vinyloxazolidine. nih.govacs.org These synthons, prepared from (S)- and (R)-Garner's aldehyde respectively, serve as chiral dipolarophiles in key cycloaddition reactions, effectively controlling the stereochemical outcome of the synthesis. nih.govacs.org

Another approach involves the enzymatic resolution of a racemic intermediate. For example, in the synthesis of a related compound, acivicin, a racemic mixture was separated by enzymatic resolution of the N-chloroacetamide derivative using hog-kidney acylase to provide the desired natural αS,5S isomer. researchgate.net Such strategies are critical for isolating individual stereoisomers from diastereomeric mixtures that may be difficult to separate by other means like flash chromatography. researchgate.net

The assembly of the this compound skeleton has been achieved through several innovative reaction pathways.

1,3-Dipolar Cycloaddition : This has emerged as a key and widely used reaction for constructing the 3-hydroxy-4,5-dihydro-isoxazole ring system of this compound. unimi.it The synthesis of all four enantiopure isomers relies on the 1,3-dipolar cycloaddition of bromonitrile oxide to chiral vinyloxazolidine derivatives. nih.govacs.org This reaction efficiently forms the heterocyclic core and sets the relative stereochemistry of the substituents on the ring. The resulting diastereoisomeric isoxazoline (B3343090) derivatives can then be separated and further elaborated to the final amino acid products. researchgate.netunimi.it

Intramolecular Cyclization : Intramolecular cyclization reactions offer another effective route. A notable example is the intramolecular Michael cyclization of a protected α,β-dehydroglutamic acid γ-hydroxamate, which has been employed in an efficient total synthesis of the related antitumor agent AT-125 (acivicin). researchgate.net This strategy highlights the utility of intramolecular reactions for forming the isoxazoline ring system from acyclic precursors. researchgate.netunimi.it

Aldol (B89426) Condensation : Aldol condensation has also been explored as a key bond-forming reaction. A synthetic strategy toward this compound was established using the aldol condensation between N-pyruvilideneglycinatoaquocopper(II) and an optically active aldehyde derived from S-malic acid. researchgate.net While this particular approach did not achieve asymmetric induction, it demonstrates the potential of aldol-type reactions in building the carbon framework of this compound and its analogs. researchgate.net

Design and Preparation of this compound Analogues

As a partially rigidified analogue of L-glutamate, this compound serves as an excellent template for designing new ligands targeting glutamate (B1630785) receptors. unimi.it The synthesis of a variety of analogues has been undertaken to explore their affinity for different ionotropic glutamate receptor (iGluR) subtypes and to identify potentially selective ligands. unimi.it

The design of this compound analogues is guided by established medicinal chemistry principles aimed at modifying pharmacological selectivity and activity. unimi.it Two primary strategies have been employed:

Homologation of the Amino Acid Chain : It is a well-known strategy in the design of glutamatergic ligands that extending the amino acid chain can alter the compound's selectivity for different receptor subtypes. This modification changes the distance and spatial relationship between the key pharmacophoric elements—the amino group, the proximal carboxylic acid, and the distal acidic bioisostere (the 3-hydroxy-isoxazoline ring). unimi.it

Increase of Molecular Complexity : Introducing additional functional groups or ring systems can lead to more specific interactions with the receptor binding pocket, potentially enhancing affinity and selectivity. This involves creating derivatives with different substituents on the isoxazoline or pyrazoline skeleton. unimi.it

These rational design principles are aimed at systematically probing the chemical space around the this compound scaffold to develop novel and more selective glutamate receptor modulators. unimi.it

The synthesis of all four enantiopure isomers—the (2S,5'S) and (2R,5'R) erythro enantiomers and the (2S,5'R) and (2R,5'S) threo diastereomers—has been a significant achievement, enabling detailed pharmacological characterization. nih.govacs.org The key synthetic step is the 1,3-dipolar cycloaddition of bromonitrile oxide to a chiral dipolarophile, such as (R)- or (S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-vinyloxazolidine. nih.govacs.org This reaction typically produces a mixture of diastereomers. researchgate.net

The separation of these diastereomers is a critical step. While sometimes challenging, it can be achieved by flash column chromatography after removal of protecting groups like acetonides. researchgate.netunimi.it In other cases, separation of enantiomers is accomplished via semi-preparative chiral HPLC on protected precursors. unimi.it Once separated, the individual isomers are converted into the final amino acids through a sequence of reactions, including oxidation of a primary alcohol to a carboxylic acid and final deprotection steps. unimi.it The unequivocal assignment of absolute stereochemistry is often confirmed by methods such as X-ray crystallography of protected intermediates. unimi.it

Structure-Activity Relationship (SAR) Studies of this compound and Its Derivatives

The availability of all four enantiopure isomers of this compound has allowed for comprehensive SAR studies, revealing a clear link between the stereochemistry at the two chiral centers and the activity and selectivity at various glutamate receptor subtypes. nih.govacs.org The pharmacological profiles demonstrate that each isomer interacts with glutamate receptors in a distinct manner. nih.gov

Natural L-Tricholomic Acid ((2S,5'S)-erythro) : This isomer acts as an agonist at the AMPA and KA ionotropic glutamate receptors. nih.govunimi.it

D-Enantiomer ((2R,5'R)-erythro) : In contrast to its natural counterpart, this isomer interacts selectively with NMDA receptors. nih.govunimi.it

Threo Diastereomers : The (2S,5'R) isomer is uniquely capable of activating metabotropic glutamate receptors (mGluRs). nih.govacs.org Both the L-threo and D-threo diastereoisomers are generally weak and non-selective ligands for ionotropic glutamate receptors. unimi.it

These findings underscore the critical importance of stereochemistry in determining the pharmacological activity of this compound. The distinct profiles of the enantiomers and diastereomers highlight the precise structural requirements for activation of different glutamate receptor subtypes.

Molecular Mechanisms of Biological Activity

Interaction with Ionotropic Glutamate (B1630785) Receptor Subtypes (AMPA, KA, NMDA)

Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate fast excitatory synaptic transmission. Tricholomic acid and its stereoisomers have been synthesized and characterized for their affinity and activity at AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), kainate (KA), and NMDA (N-methyl-D-aspartate) receptors.

Characterization of Agonistic and Antagonistic Profiles

Studies have revealed distinct pharmacological profiles for different stereoisomers of this compound. The (2S,5'S) stereoisomer of this compound acts as an agonist at AMPA and kainate receptors, exhibiting IC50 values of 0.95 μM and 0.29 μM, respectively unimi.it. In contrast, its enantiomer, the (2R,5'R) stereoisomer, demonstrates selective interaction with NMDA receptors, with a Ki value of 0.67 μM unimi.itnih.gov. The threo diastereoisomers (L-threo and D-threo) have been described as weak and non-selective ligands for ionotropic glutamate receptors unimi.it.

Stereochemical Determinants of Receptor Binding and Activation

The stereochemistry of this compound plays a pivotal role in determining its receptor binding and activation properties. The presence of two stereogenic centers in the molecule dictates its interaction with specific glutamate receptor subtypes nih.govresearchgate.netacs.org. The precise spatial arrangement of atoms around these centers influences how the molecule fits into the binding pockets of AMPA, KA, and NMDA receptors, thereby modulating their activity nih.govresearchgate.netacs.org. For instance, the (2S,5'S) configuration confers agonistic activity at AMPA and KA receptors, while the (2R,5'R) configuration leads to selective NMDA receptor interaction nih.govresearchgate.netacs.org.

Interaction with Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling pathways. Research has indicated that a specific stereoisomer of this compound interacts with these receptors. The (2S,5'R) stereoisomer of this compound has been identified as the sole isomer capable of activating metabotropic glutamate receptors (mGluRs) nih.govresearchgate.netacs.org. This suggests that the specific stereochemical configuration is critical for engaging with the distinct binding sites on mGluRs, which differ from those on ionotropic receptors.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Isolation, Purification, and Quantification

Chromatography serves as a cornerstone in natural product chemistry, enabling the separation, purification, and quantification of individual compounds from complex biological matrices iipseries.org. These techniques exploit differences in the physical and chemical properties of compounds to achieve separation, typically based on their differential partitioning between a stationary phase and a mobile phase iipseries.org.

High-Performance Liquid Chromatography (HPLC) , particularly Reverse-Phase HPLC (RP-HPLC), is a widely adopted technique for both the purification of natural products and their subsequent analytical quantification nih.govcem.com. Its versatility allows for the separation of a broad range of compounds based on polarity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents a highly sensitive and specific platform for the quantitative analysis of compounds like Tricholomic acid. Studies on related compounds, such as ustalic acid found in Tricholoma species, demonstrate the efficacy of LC-MS/MS. These methods commonly employ a C18 reversed-phase column with mobile phases consisting of water, acetonitrile, and formic acid, often utilizing Electrospray Ionization (ESI) in the negative ion mode nih.govnih.govresearchgate.net. Such methodologies have achieved remarkable sensitivity, with limits of quantitation reported in the nanogram per gram (ng/g) range, alongside high accuracy (e.g., 99.8%-105%) nih.gov. This dual capability of separation and sensitive detection makes LC-MS/MS invaluable for precise quantification in various sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is another critical technique, particularly useful for the analysis of volatile natural products and for providing detailed structural information through fragmentation patterns ui.ac.idrsc.org. While this compound itself may not be highly volatile, GC-MS can be employed for the analysis of related compounds or derivatives.

Other chromatographic methods, such as gel filtration and ion-exchange chromatography, are also relevant for the purification of amino acids and related biomolecules, aiding in the isolation of compounds based on size and charge iipseries.orgscholarsresearchlibrary.complos.org.

Table 1: Chromatographic Parameters for Analysis of Related Compounds

| Technique | Column Type | Mobile Phase Components | Detector/Ionization Mode | Key Findings/Application | Source(s) |

| LC-MS/MS | C18 | Water, Acetonitrile, Formic Acid | ESI Negative Mode | Quantitative analysis, high sensitivity, limits of quantitation (ng/g), high accuracy | nih.govnih.govresearchgate.net |

| HPLC | C18 (RP-HPLC) | Varies (e.g., water/acetonitrile gradients) | UV, MS | Purification, separation, general analysis | nih.govcem.com |

| GC-MS | Varies | Varies (e.g., Helium carrier gas, temperature gradients) | MS | Structural elucidation of volatile compounds, derivatized compounds | ui.ac.idrsc.org |

| Gel Filtration | Sephadex | Phosphate (B84403) buffer | N/A | Separation based on size (e.g., amino acids, proteins) | iipseries.orgplos.org |

| Ion-Exchange | DEAE-Sepharose | Buffer gradients (e.g., Tris, NaCl) | N/A | Separation based on charge | scholarsresearchlibrary.complos.org |

Spectroscopic Approaches for Structural Elucidation (General Principles)

Spectroscopic techniques are indispensable for determining the precise molecular structure of isolated natural products. These methods provide detailed information about the arrangement of atoms, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy is considered the paramount technique for the structure elucidation of organic molecules, including natural products researchgate.netmdpi.com. Both ¹H NMR and ¹³C NMR provide critical data. ¹H NMR reveals the number of different proton environments, their chemical shifts (indicating electronic surroundings), and coupling patterns (providing information about neighboring protons). ¹³C NMR identifies the different carbon environments within the molecule. Advanced techniques like 2D NMR (e.g., COSY, HSQC, HMBC) establish correlations between nuclei, enabling the complete mapping of molecular connectivity researchgate.netegyankosh.ac.in.

Mass Spectrometry (MS) is vital for determining the molecular weight of a compound and providing insights into its elemental composition through accurate mass measurements. Fragmentation patterns observed in MS spectra offer clues about the structure by revealing characteristic substructures researchgate.netegyankosh.ac.in. Techniques like Electrospray Ionization (ESI) are commonly used for polar and non-volatile compounds, often yielding protonated or deprotonated molecular ions (e.g., [M-H]⁻) nih.gov.

Infrared (IR) Spectroscopy identifies the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic vibrational frequencies nist.govnist.govfunaab.edu.ng. For this compound, which is an amino acid with a heterocyclic ring, key functional groups like amines (-NH₂), carboxylic acids (-COOH), and carbonyls (C=O) would exhibit distinct absorption bands uc.edu.

Table 2: Characteristic Spectroscopic Features Relevant to this compound Structure

| Spectroscopic Technique | Relevant Functional Group(s) | Characteristic Signal(s) (approximate) | Expected Chemical Environment/Notes | Source(s) |

| ¹H NMR | -NH₂ (amino) | ~3-5 ppm | Protons on nitrogen, chemical shift influenced by adjacent groups and solvent. | egyankosh.ac.in |

| -COOH (carboxylic acid) | ~10-13 ppm (broad) | Acidic proton, highly deshielded, exchangeable with D₂O. | egyankosh.ac.in | |

| -CH- (chiral center) | ~3-4.5 ppm | Proton on a carbon bonded to heteroatoms (N, O) or functional groups. | egyankosh.ac.in | |

| -CH₂- (in ring) | ~2-4 ppm | Protons in the heterocyclic ring, chemical shift depends on proximity to N and O atoms. | egyankosh.ac.in | |

| ¹³C NMR | C=O (carboxylic acid) | ~170-180 ppm | Carbonyl carbon, typically deshielded. | egyankosh.ac.in |

| C-N, C-O (in ring) | ~50-80 ppm | Carbons directly bonded to nitrogen or oxygen atoms in the isoxazolidine (B1194047) ring. | egyankosh.ac.in | |

| C-NH₂ | ~40-60 ppm | Alpha-carbon of the amino acid, bonded to the amino group and carboxyl group. | egyankosh.ac.in | |

| IR Spectroscopy | O-H (carboxylic acid) | ~3300-2400 cm⁻¹ (broad) | Strong, broad absorption due to hydrogen bonding in dimers. | uc.edu |

| N-H (amine) | ~3550-3060 cm⁻¹ (medium-strong) | Stretching vibrations for primary amine; may show multiple bands. | uc.edu | |

| C=O (carboxylic acid) | ~1730-1700 cm⁻¹ (strong) | Characteristic carbonyl stretching frequency. | uc.edu | |

| C-O (ether/alcohol/acid) | ~1300-1000 cm⁻¹ (strong) | Stretching vibrations within the isoxazolidine ring and from the carboxylic acid group. | uc.edu | |

| Mass Spectrometry | Molecular Ion | m/z | Provides the molecular weight of this compound. | egyankosh.ac.innist.gov |

| Fragmentation patterns | m/z | Characteristic fragments aid in identifying substructures and confirming the proposed structure. | egyankosh.ac.innist.gov |

Advanced Analytical Platforms in Natural Product Research

The complexity of natural product mixtures and the often low concentrations of target compounds necessitate the use of advanced analytical platforms that integrate separation and detection capabilities.

Hyphenated Techniques , such as LC-MS/MS and GC-MS/MS, are pivotal in modern natural product analysis. These platforms combine the resolving power of chromatography with the sensitivity and specificity of mass spectrometry, allowing for the simultaneous identification and quantification of multiple compounds within a single analysis nih.govrsc.org.

High-Resolution Mass Spectrometry (HRMS) offers unparalleled accuracy in mass measurements, enabling the determination of elemental compositions of unknown compounds. This precision is crucial for confirming proposed structures and identifying novel natural products scite.ai.

Other advanced platforms include LC-NMR , which allows for structural elucidation directly from chromatographic fractions, and various online MS techniques (e.g., PTR-MS, SIFT-MS) that are particularly useful for the rapid analysis of volatile organic compounds rsc.orgresearchgate.net. These integrated approaches are essential for comprehensive characterization in natural product research.

Compound List:

this compound

Ibotenic acid

Muscimol

Glutamic acid

Ecological and Biotechnological Relevance

Role in Fungal Chemical Ecology and Interspecies Interactions

Tricholomic acid, a non-proteinogenic amino acid found in mushrooms such as Tricholoma muscarium, plays a significant role in the chemical ecology of these fungi, particularly in their interactions with other organisms. Its biological activities suggest a primary function as a defensive chemical, protecting the fungus from predation and competition.

One of the most well-documented ecological roles of this compound is its insecticidal activity. The compound is known to be toxic to flies, earning it the descriptor "flycidal." This property suggests that this compound serves as a defense mechanism for Tricholoma species against insect fungivores, which can cause significant damage to the fungal fruiting bodies and mycelia. The presence of such a compound can deter insects from feeding on the mushroom, thereby increasing its reproductive success.

Beyond its effects on insects, the broader antimicrobial potential of compounds from Tricholoma species suggests that this compound may also be involved in mediating interactions with other microorganisms. While direct studies isolating this compound and testing its activity against a wide range of bacteria and fungi are limited, extracts from various Tricholoma species have demonstrated both antibacterial and antifungal properties. This indicates that the chemical arsenal (B13267) of these mushrooms, which includes this compound, likely contributes to their ability to compete with other microbes in the soil and on decaying organic matter. By inhibiting the growth of competing bacteria and fungi, Tricholoma species can secure access to essential nutrients and space.

The biosynthesis of this compound is closely related to that of another potent insecticidal and neuroactive compound, ibotenic acid. This compound is considered a likely intermediate in the biosynthetic pathway of ibotenic acid in some fungi. This metabolic linkage underscores the importance of this class of compounds in the ecological strategy of these mushrooms. The production of a suite of related bioactive compounds can provide a multi-faceted defense against a variety of antagonists.

While the role of this compound in allelopathic interactions with plants has not been extensively studied, the release of secondary metabolites by fungi into the soil can influence the germination and growth of surrounding plants. However, specific evidence directly linking this compound to allelopathic effects is currently lacking.

Table 1: Documented and Potential Ecological Interactions of this compound

| Interacting Organism | Type of Interaction | Documented/Potential Effect |

| Insects (e.g., flies) | Defense (Predation) | Documented flycidal (insecticidal) activity. |

| Bacteria | Competition | Potential antibacterial activity, contributing to competitive advantage. |

| Fungi | Competition | Potential antifungal activity against competing fungal species. |

| Plants | Allelopathy | No direct evidence, but a potential area for future research. |

Biotechnological Approaches for Production and Biotransformation

The unique chemical structure and biological activities of this compound have prompted interest in its synthesis. To date, the primary focus has been on chemical synthesis, which has been successfully employed to produce this compound and its various analogs for pharmacological and flavor-related research. These synthetic strategies often involve multiple steps and the use of protecting groups to achieve the desired stereochemistry.

While chemical synthesis provides a reliable method for producing this compound on a laboratory scale, biotechnological approaches, such as fermentation and enzymatic biotransformation, offer potential advantages for larger-scale and more sustainable production. However, research into the biotechnological production of this compound is still in its nascent stages.

Fermentation: The natural producer of this compound is the mushroom Tricholoma muscarium. In theory, it would be possible to cultivate this fungus in submerged fermentation to produce the compound. This approach is commonly used for the production of other fungal secondary metabolites, such as antibiotics and organic acids. However, optimizing the culture conditions (e.-g., medium composition, pH, temperature, and aeration) to maximize the yield of this compound from Tricholoma muscarium would require significant research and development. Furthermore, the growth rates of many wild mushrooms in liquid culture can be slow, which may pose a challenge for efficient industrial production. Genetic engineering of the producing fungus or heterologous expression of the this compound biosynthetic pathway in a more industrially amenable host, such as Aspergillus niger or Saccharomyces cerevisiae, could be a promising future direction.

Biotransformation and Enzymatic Synthesis: Biotransformation, which involves the use of enzymes or whole microbial cells to convert a precursor molecule into the desired product, is another potential avenue for this compound production. Given that the biosynthesis of this compound is likely to involve a series of enzymatic reactions, identifying and characterizing these enzymes could enable the development of in vitro enzymatic synthesis processes. This approach can offer high specificity and milder reaction conditions compared to traditional chemical synthesis. For instance, if the enzymes responsible for the cyclization and amination steps in the biosynthetic pathway were identified and produced recombinantly, they could be used as biocatalysts to convert a readily available starting material into this compound.

Currently, there is a lack of specific published research detailing successful fermentation or biotransformation processes for the dedicated production of this compound. The existing literature on the synthesis of this compound is dominated by chemical methods.

Table 2: Comparison of Synthesis Approaches for this compound

| Approach | Advantages | Disadvantages | Current Status |

| Chemical Synthesis | Well-established; allows for the creation of analogs. | Often involves multiple steps, harsh reagents, and may produce racemic mixtures requiring resolution. | Primary method used in research. |

| Fungal Fermentation | Potentially sustainable; uses renewable resources. | Slow growth of the natural producer; optimization of yield can be challenging. | Largely unexplored. |

| Enzymatic Biotransformation | High specificity; mild reaction conditions. | Requires identification and characterization of the biosynthetic enzymes. | Largely unexplored. |

Contribution to Natural Umami Taste Perception and Flavor Research

This compound is a significant contributor to the umami taste, the fifth basic taste alongside sweet, sour, salty, and bitter. Its chemical structure bears a resemblance to glutamic acid, the archetypal umami substance, which allows it to interact with umami taste receptors on the human tongue. researchgate.net This interaction elicits a savory, brothy, and meaty flavor sensation that is characteristic of umami.

The umami taste of this compound has been described as mild, subtle, and lingering. mdpi.com Research has shown that it is a potent umami compound, with a taste threshold that is significantly lower than that of monosodium glutamate (B1630785) (MSG), the most well-known umami substance. mdpi.com This high potency makes this compound an interesting compound for the food industry as a potential flavor enhancer.

A key aspect of this compound's contribution to flavor is its synergistic effect with 5'-nucleotides, such as inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP). mdpi.com When combined with these nucleotides, the umami taste of this compound is significantly enhanced, a phenomenon also observed with MSG. This synergy is a hallmark of umami taste perception and is crucial for creating a rich and complex savory flavor in foods. The ability of this compound to exhibit this synergistic effect underscores its role as a true umami substance. mdpi.com

In flavor research, this compound and its analogs have been studied to better understand the structure-activity relationships of umami compounds. By synthesizing and tasting various molecules with structures similar to this compound, researchers can gain insights into the specific chemical features that are necessary for a compound to bind to and activate umami receptors. This research contributes to a deeper understanding of the molecular basis of taste perception and can guide the development of new and improved flavor enhancers.

The discovery of this compound as a natural umami compound in mushrooms has also broadened our understanding of the sources of umami taste in nature. While glutamate is widespread, other compounds like this compound contribute to the characteristic savory flavors of certain foods, particularly mushrooms. This has implications for culinary arts and food science, highlighting the potential of mushroom-derived ingredients to impart a rich umami flavor to various dishes.

Table 3: Umami Properties of this compound

| Property | Description |

| Taste Profile | Mild, subtle, and lingering umami (savory) taste. mdpi.com |

| Potency | High; lower taste threshold than monosodium glutamate (MSG). mdpi.com |

| Receptor Interaction | Interacts with glutamate receptors responsible for umami taste perception. researchgate.net |

| Synergy | Exhibits significant synergistic umami taste enhancement with 5'-nucleotides (e.g., IMP, GMP). mdpi.com |

| Significance in Flavor Research | Used as a model compound to study the structure-activity relationships of umami substances. |

Emerging Research Frontiers and Future Perspectives

Unraveling Uncharacterized Biosynthetic Gene Clusters

The biosynthesis of tricholomic acid, and many other secondary metabolites in Tricholoma species, remains an area of active investigation. While the biosynthetic gene cluster (BGC) for the structurally related ibotenic acid in Amanita muscaria has been identified, the specific genetic blueprint for this compound is yet to be fully characterized. The ibo BGC in Amanita muscaria provides a valuable template for heterologous expression and characterization of the biosynthetic pathway of related compounds. Future research will likely focus on genome mining of Tricholoma species to identify putative BGCs responsible for this compound production. Techniques such as comparative genomics, transcriptomics, and gene knockout studies will be instrumental in elucidating the enzymatic machinery and regulatory networks governing its formation. Unraveling these pathways will not only provide fundamental insights into fungal secondary metabolism but also open avenues for biosynthetic engineering to produce novel derivatives. A deeper understanding of the genetic basis of its production could also enable the use of targeted cultivation or fermentation strategies to enhance yields.

Advancements in Asymmetric Total Synthesis of Complex Analogs

The stereochemistry of this compound is crucial for its biological activity. Consequently, significant effort has been dedicated to the development of asymmetric total synthesis routes to produce enantiomerically pure isomers and complex analogs. A key strategy employed is the 1,3-dipolar cycloaddition reaction. This approach has been successfully utilized to synthesize the four enantiopure isomers of this compound, allowing for a detailed investigation of their pharmacological profiles.

Researchers have also focused on creating analogs with modified amino acid chains or altered heterocyclic cores to probe structure-activity relationships (SAR). For example, the homologation of the amino acid side chain has been explored to modify the selectivity of these compounds for different glutamate (B1630785) receptor subtypes. The synthesis of these complex analogs is essential for identifying more potent and selective ligands for specific biological targets.

| Analog Type | Synthetic Strategy | Key Findings |

| Enantiopure Isomers | 1,3-Dipolar Cycloaddition | The stereochemistry at both chiral centers dictates the selectivity for different glutamate receptor subtypes. |

| Homologated Analogs | Multi-step synthesis involving chain extension | Modification of the amino acid chain length can alter the affinity and selectivity for ionotropic glutamate receptors. |

| Pyrazoline Analogs | Intramolecular cyclization | Substitution of the isoxazoline (B3343090) ring with a pyrazoline moiety can lead to a decrease in affinity for ionotropic glutamate receptors. |

These synthetic endeavors provide a platform for the rational design of new molecules with tailored pharmacological properties, moving beyond the naturally occurring scaffold to explore novel chemical space.

Exploration of Novel Biological Targets and Mechanistic Insights

This compound's structural similarity to the neurotransmitter L-glutamic acid underpins its interaction with glutamate receptors. wikipedia.org Pharmacological studies of its synthetic isomers have revealed a fascinating relationship between stereochemistry and receptor selectivity. nih.gov The naturally occurring (2S,5'S)-tricholomic acid is an agonist at both AMPA and kainate receptors. In contrast, its enantiomer, (2R,5'R)-tricholomic acid, selectively interacts with NMDA receptors. Furthermore, the (2S,5'R) stereoisomer is unique in its ability to activate metabotropic glutamate receptors (mGluRs). nih.gov

This stereochemical-driven selectivity provides a powerful tool for dissecting the function of different glutamate receptor subtypes in the central nervous system. The exploration of these interactions is a key area of ongoing research, with the potential to develop subtype-selective probes and therapeutic agents for neurological disorders.

The umami taste, or the savory flavor, is primarily mediated by the T1R1/T1R3 taste receptor, which is activated by glutamate. nih.gov Given its structural analogy to glutamate, this compound has also been investigated for its taste-modifying properties. wikipedia.org The interaction of this compound and its analogs with the umami receptor presents another avenue for research, with potential applications in the food industry as flavor enhancers. Understanding the molecular mechanism of how these compounds activate or modulate the umami receptor could lead to the design of novel taste compounds.

| Stereoisomer | Primary Biological Target(s) |

| (2S,5'S)-tricholomic acid | AMPA and Kainate Receptors |

| (2R,5'R)-tricholomic acid | NMDA Receptors |

| (2S,5'R)-tricholomic acid | Metabotropic Glutamate Receptors (mGluRs) |

Applications of Metabolomics and Chemoinformatics in this compound Research

The fields of metabolomics and chemoinformatics offer powerful tools to accelerate research on this compound and related compounds. Metabolomic profiling of Tricholoma species can lead to the discovery of novel, structurally related natural products. bohrium.com By employing advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, coupled with multivariate data analysis, researchers can obtain a comprehensive snapshot of the secondary metabolites produced by these fungi under different conditions. This approach can facilitate the identification of new analogs and provide insights into the biosynthetic pathways.

Chemoinformatics can play a crucial role in organizing and analyzing the chemical and biological data associated with this compound and its analogs. nih.govnih.gov Virtual screening of compound libraries against homology models of glutamate receptors or the umami taste receptor could prioritize the synthesis of analogs with a higher probability of desired activity. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound analogs with their biological activity, guiding the design of more potent and selective compounds. Furthermore, chemoinformatic tools can be used to analyze the chemical space of known and potential analogs, ensuring the exploration of diverse and novel molecular scaffolds.

| Application Area | Potential Impact on this compound Research |

| Metabolomics | Discovery of new, naturally occurring analogs of this compound. |

| Elucidation of biosynthetic pathways and regulatory networks. | |

| Chemoinformatics | Virtual screening to identify potential new biological targets. |

| QSAR modeling to guide the rational design of more potent and selective analogs. | |

| Analysis of chemical diversity to explore novel molecular scaffolds. |

Q & A

Q. What experimental methodologies are most effective for isolating Tricholomic acid from natural sources, and how can cross-contamination be minimized?

Isolation of this compound requires chromatographic techniques (e.g., HPLC, TLC) combined with solvent extraction. To minimize cross-contamination, researchers should:

- Use orthogonal purification steps (e.g., ion-exchange followed by size-exclusion chromatography) .

- Validate purity via NMR and mass spectrometry, comparing results against reference spectra from primary literature .

- Implement negative controls to detect interference from structurally similar compounds .

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity in in vitro models?

Dose-response studies require:

- Range selection : Preliminary literature review to identify physiologically relevant concentrations (e.g., IC50 values from prior studies) .

- Replication : Triplicate experiments with independent cell cultures to account for biological variability .

- Controls : Include vehicle-only controls and positive controls (e.g., known inhibitors) to validate assay robustness .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound for glutamate receptors?

Contradictions often arise from methodological differences. To address this:

- Triangulate data : Compare results across assay types (e.g., radioligand binding vs. electrophysiology) .

- Standardize conditions : Adopt consensus buffer systems (e.g., pH 7.4, 25°C) and receptor isoforms (e.g., GluK1 vs. GluK2) .

- Meta-analysis : Use statistical tools (e.g., random-effects models) to quantify heterogeneity in published datasets .

Q. What strategies optimize the synthesis of this compound analogs to study structure-activity relationships (SAR)?

SAR studies require systematic variation of functional groups:

- Scaffold modification : Replace carboxyl groups with bioisosteres (e.g., sulfonic acids) while monitoring solubility and receptor docking .

- High-throughput screening : Use automated parallel synthesis to generate analogs, followed by functional assays (e.g., calcium imaging) .

- Computational modeling : Apply molecular dynamics simulations to predict binding poses and guide synthetic priorities .

Q. How should researchers validate the specificity of this compound’s effects in complex biological systems (e.g., neuronal networks)?

Specificity validation involves:

- Knockdown/knockout models : Use CRISPR-Cas9 to silence target receptors and assess residual activity .

- Pharmacological antagonism : Co-apply selective inhibitors (e.g., CNQX for AMPA receptors) to isolate pathway contributions .

- Multi-omics integration : Combine transcriptomics and metabolomics to identify off-target effects .

Methodological Frameworks

Q. What frameworks (e.g., PICOT, FINER) are suitable for formulating hypotheses about this compound’s neuroprotective mechanisms?

- PICOT : Define Population (e.g., hippocampal neurons), Intervention (this compound dose), Comparison (vehicle control), Outcome (neurite outgrowth), and Time (48-hour exposure) .

- FINER : Ensure hypotheses are Feasible (e.g., within lab resource limits), Interesting (address knowledge gaps), Novel (e.g., unexplored receptor subtypes), Ethical (use approved in vitro models), and Relevant (link to neurodegenerative diseases) .

Q. How can researchers leverage conflicting in vivo toxicity data to refine experimental designs?

- Systematic reviews : Extract dosing regimens, administration routes, and endpoints from discordant studies .

- Sensitivity analysis : Identify variables (e.g., animal strain, diet) that disproportionately affect outcomes .

- Pre-registration : Publish protocols on platforms like Open Science Framework to reduce bias in data interpretation .

Data Reporting and Reproducibility

Q. What minimal dataset criteria should be met when publishing this compound research?

Q. How can researchers ensure reproducibility in behavioral assays involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.